Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate
Overview
Description
“Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.28 . It is used extensively in scientific experiments for its versatility.
Synthesis Analysis
The synthesis of “this compound” involves a mixture of methyl 6-aminonicotinate, l-bromo-3, 3-dimethylbutan-2-one, and NaHCO3 in methanol. This mixture is heated at reflux for 18 hours. The mixture is then cooled and concentrated to a residue. This residue is diluted with AcOEt, and the solution is washed with water and brine, dried over Na2SO4, and concentrated to a residue. This residue is crystallized from AcOEt/EtOH to afford “this compound” as a solid .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H16N2O2 .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “this compound” involves the reaction of methyl 6-aminonicotinate, l-bromo-3, 3-dimethylbutan-2-one, and NaHCO3 in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 232.28 g/mol and a molecular formula of C13H16N2O2 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : Research has shown that derivatives of imidazo[1,2-a]pyridine, such as Methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate, can be synthesized through various methods. One study focused on the preparation of similar compounds using ethyl 2-chloroacetoacetate and subsequent hydrolysis (Abignente et al., 1982).
Chemical Reactions and Formation : Research includes the investigation of the reactions and formation of N-heterocycles, which could involve compounds like this compound. One study examined the thermal reactions of related compounds under specific conditions, contributing to our understanding of their chemical behavior (Vu et al., 2013).
Pharmaceutical Research
Anti-inflammatory Properties : Various studies have explored the anti-inflammatory activities of imidazo[1,2-a]pyridine derivatives. For instance, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, structurally similar to the compound , were synthesized and evaluated for their anti-inflammatory effects (Abignente et al., 1982).
Pharmacological Testing : Imidazo[1,2-a]pyridine derivatives have also been synthesized and pharmacologically tested for their potential medicinal uses, such as analgesic and anti-inflammatory activities. These studies contribute to our understanding of how compounds like this compound might be used in drug development (Di Chiacchio et al., 1998).
Material Science and Catalysis
- Synthesis of Organometallic Compounds : In material science, research has been conducted on the synthesis of organometallic complexes using pyridine-based organochalcogen ligands. These studies provide insights into how this compound might interact in complex chemical systems (Jia et al., 2009).
Environmental Sustainability
- Green Chemistry Approaches : Research in environmentally sustainable methods includes the synthesis of imidazo[1,2-a]pyridine derivatives in aqueous media, using water as a "green" medium. This research is vital for understanding environmentally friendly synthesis methods that could involve this compound (Bhutia et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar imidazo[1,2-a]pyridine cores have been known to target the filamentous temperature-sensitive mutant z (ftsz), a key cell-division protein .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other imidazo[1,2-a]pyridine derivatives .
Result of Action
Similar compounds have shown anti-proliferative activity against certain bacteria .
Properties
IUPAC Name |
methyl 2-tert-butylimidazo[1,2-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)10-8-15-7-9(12(16)17-4)5-6-11(15)14-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQFTWQKYSLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C=C(C=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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